Turmeronol A

描述

sesquiterpenoid found in the spice turmeric (Curcuma longa)

Structure

3D Structure

属性

IUPAC Name |

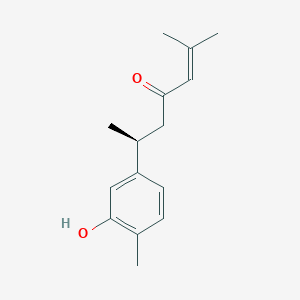

(6S)-6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,9,12,17H,8H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIFVLKZUWRNBN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CC(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)CC(=O)C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317951 | |

| Record name | Turmeronol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131651-37-1 | |

| Record name | Turmeronol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131651-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turmeronol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Turmeronol A: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turmeronol A is a bioactive sesquiterpenoid compound isolated from the rhizomes of Curcuma longa, commonly known as turmeric.[1][2] As a component of the essential oil of turmeric, this compound has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its mechanism of action.

Chemical Structure and Properties

This compound is chemically defined as (6S)-6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one.[1] It is a member of the bisabolane class of sesquiterpenoids, characterized by a C15 backbone.

The key structural features of this compound include a phenol group, an α,β-unsaturated ketone moiety, and a chiral center at the C6 position. These functional groups are crucial for its biological activity.

Chemical Identifiers:

-

IUPAC Name: (6S)-6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one[1]

-

Molecular Formula: C₁₅H₂₀O₂[1]

-

SMILES: CC1=C(C=C(C=C1)--INVALID-LINK--CC(=O)C=C(C)C)O[1]

-

InChI Key: OSIFVLKZUWRNBN-LBPRGKRZSA-N[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 232.32 g/mol | [1] |

| Exact Mass | 232.146329876 Da | [1] |

| CAS Number | 131651-37-1 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Curcuma longa

While a specific, detailed protocol for the isolation of this compound was not found in the provided search results, a general methodology can be inferred from protocols for isolating similar terpenoids from turmeric. The following is a generalized workflow:

-

Extraction:

-

Fractionation:

-

The crude turmeric oil is then fractionated using liquid-liquid extraction. A common system involves partitioning between petroleum ether and methanol.[2] The terpenoid-rich fraction is collected.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to further purification using chromatographic techniques. Column chromatography using silica gel as the stationary phase is a standard method.[6]

-

A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute the different components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of the target compound.[7]

-

Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6]

-

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic methods. While the raw spectral data is not available in the provided search results, the following techniques are essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[1][8]

-

Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[1][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.[1]

Detailed spectral data for this compound can be accessed through chemical databases such as PubChem.[1]

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties.[3][9][10] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism

Studies have shown that this compound can inhibit the production of pro-inflammatory mediators in macrophages and microglial cells stimulated with lipopolysaccharide (LPS).[3][9][10] These mediators include nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[9][10]

The primary mechanism for this anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][9][10] this compound has been shown to suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[3] This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3][9][10]

Signaling Pathway Diagram

References

- 1. This compound | C15H20O2 | CID 11117927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Turmeronol A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turmeronol A, a bioactive sesquiterpenoid first identified in 1990, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action, particularly its modulation of the NF-κB signaling pathway. Quantitative data from key studies are presented in tabular format for ease of comparison, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first isolated and identified in 1990 by a team of scientists including Shinsuke Imai, Maimi Morikiyo, Kazuo Furihata, Yoichi Hayakawa, and Haruo Seto. Their research, focused on screening for inhibitors of soybean lipoxygenase, led to the discovery of two new phenolic sesquiterpene ketones, this compound and Turmeronol B, from the dried rhizome of Curcuma longa L., commonly known as turmeric.

The primary and most well-documented natural source of this compound is the rhizome of Curcuma longa, a perennial herbaceous plant belonging to the ginger family (Zingiberaceae). Turmeric has a long history of use in traditional medicine, particularly in Ayurveda, for its anti-inflammatory and other therapeutic properties. The concentration of this compound in dried C. longa rhizome has been reported to be approximately 200 µg/g.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₂ | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| IUPAC Name | (6S)-6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | [1] |

| CAS Number | 131651-37-1 | |

| Appearance | Not explicitly stated, likely an oil or amorphous solid | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from experimental protocols |

Experimental Protocols

Isolation and Purification of this compound from Curcuma longa

The following protocol is a generalized procedure based on methods used for the isolation of sesquiterpenoids from turmeric.

3.1.1. Extraction

-

Preparation of Plant Material: Obtain dried rhizomes of Curcuma longa. Grind the rhizomes into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Soxhlet Extraction: Place the powdered turmeric (e.g., 1 kg) in a Soxhlet apparatus and extract with petroleum ether (4 L) for approximately 12 hours. This method is effective for extracting nonpolar compounds like this compound.

-

Maceration: Alternatively, macerate the turmeric powder in a suitable solvent such as ethanol or methanol at room temperature for an extended period (e.g., 72 hours with occasional stirring).

-

-

Concentration: After extraction, concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.

3.1.2. Fractionation and Chromatography

-

Liquid-Liquid Partitioning: Partition the crude extract between n-hexane and methanol to separate compounds based on their polarity. This compound, being moderately polar, will preferentially partition into the methanolic phase.

-

Column Chromatography:

-

Subject the methanolic fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the enriched fractions to preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient.

Figure 1. Experimental workflow for the isolation of this compound.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

3.2.1. Spectroscopic Analysis

| Technique | Purpose | Expected Observations for this compound |

| UV-Visible Spectroscopy | To determine the electronic absorption properties. | An absorption maximum (λmax) characteristic of the chromophores present in the molecule. |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the carbon-hydrogen framework of the molecule. | Specific chemical shifts and coupling constants that correspond to the protons and carbons in the structure of this compound. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of this compound (C₁₅H₂₀O₂) and characteristic fragment ions. |

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory effects in various in vitro studies. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial signaling cascade that controls the transcription of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound has been shown to interfere with this pathway at multiple points:

-

Inhibition of IκB Kinase (IKK) Phosphorylation: this compound can inhibit the phosphorylation of IKK, a key upstream kinase responsible for phosphorylating IκB.

-

Inhibition of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.

-

Inhibition of NF-κB Nuclear Translocation: As IκBα remains bound to NF-κB, the translocation of NF-κB to the nucleus is blocked.

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a decrease in the expression of pro-inflammatory genes, such as those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Analysis of Anti-inflammatory Effects

The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of various inflammatory mediators.

| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | 10 | Significant inhibition | [2] |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 macrophages | LPS | 10 | Significant inhibition | [2] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 macrophages | LPS | 10 | Significant inhibition | [2] |

| Interleukin-6 (IL-6) | RAW 264.7 macrophages | LPS | 10 | Significant inhibition | [2] |

| Interleukin-1β (IL-1β) | RAW 264.7 macrophages | LPS | 10 | Significant inhibition | [2] |

Conclusion

This compound, a sesquiterpenoid derived from Curcuma longa, exhibits promising anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. This technical guide has provided a detailed overview of its discovery, natural sources, methods for its isolation and characterization, and its mechanism of action. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this compound. Future research should focus on in vivo studies to validate these findings and explore the full pharmacological profile of this intriguing natural compound.

References

- 1. This compound | C15H20O2 | CID 11117927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound and turmeronol B from Curcuma longa prevent inflammatory mediator production by lipopolysaccharide-stimulated RAW264.7 macrophages, partially via reduced NF-κB signaling - Food & Function (RSC Publishing) [pubs.rsc.org]

The Biosynthesis of Turmeronol A in Curcuma longa: A Technical Guide for Researchers

For Immediate Release

A deep dive into the molecular machinery of turmeric reveals the biosynthetic pathway of the bioactive sesquiterpenoid, Turmeronol A. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the enzymatic cascade, detailed experimental protocols, and quantitative data to facilitate further investigation and exploitation of this promising natural compound.

This compound, a bisabolane-type sesquiterpenoid found in the rhizomes of Curcuma longa (turmeric), has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering approaches to enhance its production and for the discovery of novel biocatalysts. This document outlines the proposed biosynthetic pathway of this compound, from the central isoprenoid precursor to the final hydroxylated product, supported by evidence from transcriptomic and functional characterization studies of enzymes in C. longa.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway is proposed to proceed through the formation of a bisabolane skeleton, followed by a series of oxidation and hydroxylation reactions. While not all enzymes in the pathway have been definitively characterized, a strong hypothetical route can be constructed based on existing research.

The initial and committed step in the formation of the bisabolane scaffold is catalyzed by a specific terpene synthase (TPS). Transcriptome analysis of C. longa rhizomes has led to the identification and characterization of numerous TPS genes[1][2]. A key enzyme in this pathway is an α-zingiberene/β-sesquiphellandrene synthase, which converts FPP into zingiberene and β-sesquiphellandrene[1][2]. These compounds are then believed to undergo oxidation to form the corresponding turmerones.

The subsequent conversion of a turmerone precursor to this compound likely involves a hydroxylation step, a reaction commonly catalyzed by cytochrome P450 monooxygenases (CYP450s). The genome and transcriptome of C. longa are rich in CYP450-encoding genes, with many belonging to clans known for their role in the modification of specialized metabolites[1]. While the specific CYP450 responsible for the hydroxylation of the turmerone backbone to yield this compound has not yet been functionally confirmed, it represents a key area for future research.

References

Turmeronol A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turmeronol A, a bioactive sesquiterpenoid derived from the rhizomes of Curcuma longa (turmeric), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an in-depth look at its mechanism of action, particularly its role as an inhibitor of the NF-κB signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in preclinical and clinical studies. While experimental data for some physical constants remain to be fully elucidated, computed properties provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₂ | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| IUPAC Name | (6S)-6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | [1] |

| CAS Number | 131651-37-1 | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--CC(=O)C=C(C)C)O | [1] |

| XLogP3-AA (Computed) | 3.6 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data:

-

¹³C NMR: Spectral data available.[1]

-

Mass Spectrometry (GC-MS): Spectral data available.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectral data available.[1]

Experimental Protocols

Isolation and Purification of this compound from Curcuma longa

The following protocol is a general methodology for the extraction and isolation of sesquiterpenoids from Curcuma longa and can be adapted for the specific purification of this compound.

Methodology:

-

Extraction:

-

Fractionation:

-

The crude oil is then subjected to liquid-liquid fractionation between petroleum ether and methanol to separate compounds based on polarity.[2]

-

-

Purification:

-

The methanol fraction, enriched with more polar compounds like this compound, is collected.

-

This fraction can be further purified using techniques such as treatment with activated charcoal to remove pigments and impurities, followed by preparative thin-layer chromatography (TLC) or column chromatography to isolate pure this compound.[2]

-

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide further structural information.[6][7]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is employed to identify the functional groups present in the this compound molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties, which are primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] This pathway is a critical regulator of the inflammatory response.

Mechanism of Action:

-

Inhibition of IKK Phosphorylation: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. This compound has been shown to inhibit the phosphorylation of IKK.

-

Prevention of IκBα Degradation: The phosphorylation of IκBα by activated IKK targets it for ubiquitination and subsequent degradation. By inhibiting IKK, this compound prevents the degradation of IκBα.

-

Inhibition of NF-κB Nuclear Translocation: IκBα sequesters the NF-κB dimer (typically p65/p50) in the cytoplasm. With IκBα remaining intact, the nuclear localization signal of NF-κB is masked, preventing its translocation into the nucleus.[8][9]

-

Downregulation of Inflammatory Gene Expression: By blocking the nuclear translocation of NF-κB, this compound prevents it from binding to the promoter regions of pro-inflammatory genes, thereby downregulating their transcription and subsequent production of inflammatory mediators.

Experimental Protocols for Assessing Anti-inflammatory Activity

Western Blot Analysis for IKK and p65 Phosphorylation:

Methodology:

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with varying concentrations of this compound, followed by stimulation with LPS.

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of IKK and the p65 subunit of NF-κB. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][11][12][13][14]

Immunofluorescence Assay for NF-κB Nuclear Translocation:

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and LPS as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

-

Microscopy and Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. The degree of nuclear translocation can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.[15][16][17][18]

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of its physicochemical characteristics and offers detailed methodological frameworks for its isolation, characterization, and biological evaluation. Further research to fully elucidate its physical constants and to develop more specific and optimized experimental protocols will be crucial for advancing its potential as a therapeutic agent.

References

- 1. This compound | C15H20O2 | CID 11117927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Complete assignment of 1H and 13C NMR data of some flavonol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound and turmeronol B from Curcuma longa prevent inflammatory mediator production by lipopolysaccharide-stimulated RAW264.7 macrophages, partially via reduced NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and turmeronol B from Curcuma longa prevent inflammatory mediator production by lipopolysaccharide-stimulated RAW264.7 macrophages, partially via reduced NF-κB signaling - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. bu.edu [bu.edu]

- 15. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Methodological Characterization of Turmeronol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of Turmeronol A, a sesquiterpenoid isolated from Curcuma longa (turmeric). The information presented here is compiled to assist in the identification, verification, and further investigation of this compound for potential therapeutic applications.

Spectroscopic Data for this compound

The structural elucidation of this compound is dependent on a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-CH₃ | 1.87 | s | |

| 2-CH₃ | 2.13 | s | |

| 3-H | 6.11 | s | |

| 5-H₂ | 2.72 | m | |

| 6-H | 3.19 | m | |

| 7-CH₃ | 1.25 | d | 7.0 |

| 1'-H | 6.99 | d | 7.9 |

| 2'-H | 6.64 | d | 1.8 |

| 5'-H | 6.78 | dd | 7.9, 1.8 |

| 4'-CH₃ | 2.20 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 155.1 |

| 2 | 124.9 |

| 3 | 200.5 |

| 4 | 52.8 |

| 5 | 32.7 |

| 6 | 20.3 |

| 7 | 137.6 |

| 1' | 127.3 |

| 2' | 118.8 |

| 3' | 153.2 |

| 4' | 121.2 |

| 5' | 130.3 |

| 6' | 27.5 |

| 1-CH₃ | 20.6 |

| 2-CH₃ | 15.9 |

| 4'-CH₃ | - |

Note: The assignment for the methyl carbon at position 4' was not explicitly provided in the referenced literature.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 233.1515 | [M+H]⁺ |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of this compound from Curcuma longa.

Isolation and Purification of this compound

-

Extraction: Dried rhizomes of Curcuma longa are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity. The this compound-containing organic phase is collected.

-

Column Chromatography: The resulting fraction is subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is commonly used to achieve high purity.

-

Compound Verification: The purity and identity of the isolated this compound are confirmed by analytical HPLC and the spectroscopic methods detailed below.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra are recorded on a 500 MHz NMR spectrometer.

-

Data Analysis: The resulting spectra are analyzed to determine the chemical shifts, coupling constants, and correlations between protons and carbons, leading to the complete structural elucidation of this compound.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecular ion.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for this compound Isolation and Characterization.

Turmeronol A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turmeronol A, a sesquiterpenoid derived from the turmeric plant (Curcuma longa), has garnered increasing interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, and potential anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate a deeper understanding of this compound's mechanism of action.

Anti-inflammatory and Neuroprotective Activities

This compound has demonstrated significant anti-inflammatory and neuroprotective activities, primarily attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, particularly in the context of neuroinflammation, the activation of immune cells like microglia and macrophages leads to the production of pro-inflammatory mediators. This compound has been shown to effectively suppress this response.

Inhibition of Pro-inflammatory Mediators

Studies have shown that this compound significantly inhibits the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. This includes a marked reduction in nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3] The inhibitory effects extend to the transcriptional level, with this compound downregulating the mRNA expression of inducible nitric oxide synthase (iNOS) and the aforementioned cytokines.

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound

| Biological Activity | Cell Line | Stimulant | Key Findings | Reference |

| Inhibition of Nitric Oxide (NO) Production | BV-2 mouse microglial cells | LPS (500 ng/mL) | Significant inhibition of NO production. | [1] |

| Inhibition of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | BV-2 mouse microglial cells | LPS (500 ng/mL) | Significant inhibition of IL-1β, IL-6, and TNF-α production and mRNA expression. | [1] |

| Inhibition of Pro-inflammatory Mediators (NO, PGE2) | RAW264.7 mouse macrophages | LPS | Significant inhibition of NO and PGE2 production. | [2][3] |

| Inhibition of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | RAW264.7 mouse macrophages | LPS | Significant inhibition of IL-1β, IL-6, and TNF-α at both mRNA and protein levels. | [2][3] |

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the suppression of the NF-κB signaling cascade.[1][2][3] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been observed to inhibit the phosphorylation of IKK and the subsequent nuclear translocation of the NF-κB p65 subunit.[1]

References

Turmeronol A: A Technical Whitepaper on its Anti-Inflammatory Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Turmeronol A, a bisabolane-type sesquiterpenoid derived from turmeric (Curcuma longa), has emerged as a promising natural compound with significant anti-inflammatory properties. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. In vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglial (BV-2) cell lines, have elucidated a primary mechanism centered on the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. Furthermore, evidence from closely related compounds suggests a concurrent modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades, specifically the JNK and p38 pathways. This compound effectively downregulates the expression and production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). This whitepaper consolidates the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound is its potent inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes.

This compound intervenes at a critical juncture in this pathway. Studies have demonstrated that pretreatment with this compound significantly suppresses the phosphorylation of both IKK and the p65 subunit of NF-κB in LPS-stimulated microglial cells.[1][2] This inhibition of phosphorylation prevents the degradation of IκBα and consequently blocks the nuclear translocation of NF-κB.[1][2] By halting the nuclear influx of NF-κB, this compound effectively prevents the transcription of its target pro-inflammatory genes.

This inhibitory action on the IKK/NF-κB signaling cascade is the cornerstone of this compound's ability to suppress the production of a broad spectrum of inflammatory mediators.[1][2]

Modulation of MAPK Signaling Pathways

In addition to its well-documented effects on the NF-κB pathway, evidence from studies on the structurally related compound aromatic-turmerone (ar-turmerone) suggests that this compound may also exert its anti-inflammatory effects through the modulation of MAPK signaling pathways.[3] The MAPK family, including c-Jun N-terminal kinase (JNK) and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

In amyloid-β-stimulated microglial cells, ar-turmerone has been shown to inhibit the phosphorylation of both JNK and p38 MAPK.[3] The activation of these kinases is a key step in the inflammatory cascade, leading to the activation of various transcription factors and the subsequent expression of pro-inflammatory genes. While direct evidence for this compound is still emerging, the findings for ar-turmerone strongly suggest that the inhibition of JNK and p38 MAPK phosphorylation is a likely secondary mechanism contributing to the overall anti-inflammatory profile of this compound.

Downstream Effects on Pro-Inflammatory Mediators

The inhibition of the NF-κB and MAPK signaling pathways by this compound results in a significant reduction in the expression and production of key pro-inflammatory molecules.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

This compound has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 macrophages.[2] This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The upregulation of both iNOS and COX-2 is heavily dependent on the activation of the NF-κB pathway.

Reduction of Pro-Inflammatory Cytokine Production

The production and mRNA expression of several key pro-inflammatory cytokines are also significantly attenuated by this compound pretreatment in LPS-stimulated macrophages and microglial cells. These include:

The genes encoding these cytokines are all downstream targets of the NF-κB signaling pathway.

Data Presentation

Quantitative Data on the Inhibition of Inflammatory Mediators

While several studies qualitatively demonstrate the significant inhibitory effects of this compound, specific IC50 values are not consistently reported in the available literature. The following table summarizes the available quantitative data for this compound and the closely related compound, ar-turmerone.

| Compound | Target | Cell Line | Stimulant | IC50 Value | Reference |

| ar-turmerone | COX-2 | RAW264.7 | LPS | 5.2 µg/mL | [4] |

| ar-turmerone | iNOS | RAW264.7 | LPS | 3.2 µg/mL | [4] |

| beta-turmerone | COX-2 | RAW264.7 | LPS | 1.6 µg/mL | [4] |

| beta-turmerone | iNOS | RAW264.7 | LPS | 4.6 µg/mL | [4] |

Note: Data for this compound is currently limited in publicly accessible literature. The data for ar-turmerone and beta-turmerone are provided for comparative purposes due to structural and functional similarities.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory mechanism of action.

Cell Culture and LPS Stimulation

-

Cell Lines: Murine macrophage cell line RAW264.7 or murine microglial cell line BV-2.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability/cytokine assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Pretreat the cells with varying concentrations of this compound (or vehicle control, typically DMSO) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 100 ng/mL to 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

After cell treatment and stimulation as described in 5.1, collect 50 µL of the culture supernatant.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample in a 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.

-

Cytokine Production Assay (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Collect cell culture supernatants after treatment and stimulation.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for Signaling Proteins

-

Principle: To detect the phosphorylation status of key signaling proteins (e.g., IKK, NF-κB p65, JNK, p38).

-

Protocol:

-

After a short stimulation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-phospho-IKK, anti-IKK, anti-phospho-p65, anti-p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

-

Principle: To quantify the relative mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

-

Protocol:

-

After stimulation (e.g., 4-6 hours), harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Principle: To visualize the location of NF-κB p65 within the cell.

-

Protocol:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat and stimulate the cells as described in 5.1 for a short duration (e.g., 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with an anti-NF-κB p65 primary antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound's primary mechanism of action in inflammation.

Experimental Workflow

Caption: General experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant anti-inflammatory activity, primarily through the targeted inhibition of the IKK/NF-κB signaling pathway. This leads to a subsequent reduction in the production of a wide range of pro-inflammatory mediators. The potential for concurrent modulation of MAPK pathways further strengthens its profile as a multi-target anti-inflammatory agent. While the qualitative mechanism is well-supported, further research is required to establish a comprehensive quantitative profile, including specific IC50 values for its various effects. The detailed methodologies provided herein offer a framework for future investigations into this compound and related compounds, which hold considerable promise for the development of novel anti-inflammatory therapeutics.

References

- 1. This compound and turmeronol B from Curcuma longa prevent inflammatory mediator production by lipopolysaccharide-stimulated RAW264.7 macrophages, partially via reduced NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Lipopolysaccharide-Induced Inflammatory Signaling by Soft Coral-Derived Prostaglandin A2 in RAW264.7 Cells [mdpi.com]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Turmeronol A's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turmeronol A, a bisabolane-type sesquiterpenoid derived from turmeric (Curcuma longa), is an emerging natural compound with demonstrated therapeutic potential in preclinical studies. This technical guide provides an in-depth overview of the early-stage research into this compound, focusing on its anti-inflammatory and potential anticancer activities. The information is compiled from in vitro studies and is intended to serve as a resource for researchers and professionals in drug discovery and development.

Anti-inflammatory Therapeutic Potential

Early-stage research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have primarily utilized lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines to model inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound. It is important to note that while significant inhibition has been consistently reported, specific IC50 values for this compound are not always available in the cited literature.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | Mediator | This compound Concentration | Observed Effect | Citation |

| BV-2 (murine microglial cells) | LPS (500 ng/mL) | Nitric Oxide (NO) | 10, 20 µM | Significant inhibition of NO production | [1] |

| BV-2 (murine microglial cells) | LPS (500 ng/mL) | Interleukin-1β (IL-1β) | 10, 20 µM | Significant inhibition of IL-1β production | [1] |

| BV-2 (murine microglial cells) | LPS (500 ng/mL) | Interleukin-6 (IL-6) | 10, 20 µM | Significant inhibition of IL-6 production | [1] |

| BV-2 (murine microglial cells) | LPS (500 ng/mL) | Tumor Necrosis Factor-α (TNF-α) | 10, 20 µM | Significant inhibition of TNF-α production | [1] |

| RAW264.7 (murine macrophage cells) | LPS | Nitric Oxide (NO) | Not specified | Significant inhibition of NO production | [2] |

| RAW264.7 (murine macrophage cells) | LPS | Prostaglandin E2 (PGE2) | Not specified | Significant inhibition of PGE2 production | [2] |

| RAW264.7 (murine macrophage cells) | LPS | Interleukin-1β (IL-1β) | Not specified | Significant inhibition of IL-1β production | [2] |

| RAW264.7 (murine macrophage cells) | LPS | Interleukin-6 (IL-6) | Not specified | Significant inhibition of IL-6 production | [2] |

| RAW264.7 (murine macrophage cells) | LPS | Tumor Necrosis Factor-α (TNF-α) | Not specified | Significant inhibition of TNF-α production | [2] |

Table 2: Effect of this compound on Pro-inflammatory Gene Expression

| Cell Line | Inflammatory Stimulus | Target Gene | This compound Concentration | Observed Effect | Citation |

| BV-2 (murine microglial cells) | LPS (500 ng/mL) | Inducible Nitric Oxide Synthase (iNOS) | 10, 20 µM | Significant inhibition of mRNA expression | [1] |

| BV-2 (murine microglial cells) | LPS (500 ng/mL) | Interleukin-1β (IL-1β) | 10, 20 µM | Significant inhibition of mRNA expression | [1] |

| BV-2 (murine microglial cells) | LPS (500 ng/mL) | Interleukin-6 (IL-6) | 10, 20 µM | Significant inhibition of mRNA expression | [1] |

| BV-2 (murine microglial cells) | LPS (500 ng/mL) | Tumor Necrosis Factor-α (TNF-α) | 10, 20 µM | Significant inhibition of mRNA expression | [1] |

Signaling Pathway Analysis

The primary mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In LPS-stimulated microglial cells, this compound has been shown to suppress the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit.[1] This inhibition leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory genes.

Experimental Protocols

The following is a generalized experimental workflow based on published studies for assessing the anti-inflammatory effects of this compound.

Detailed Methodologies:

-

Cell Culture: BV-2 or RAW264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Prior to stimulation, cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding LPS (e.g., 500 ng/mL).

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of cytokines (IL-1β, IL-6, TNF-α) in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): Total RNA is extracted from the cells, and reverse transcribed into cDNA. The mRNA expression levels of target genes (iNOS, IL-1β, IL-6, TNF-α) are quantified by qPCR using specific primers.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies against phosphorylated and total IKK and NF-κB p65, followed by incubation with secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

Anticancer Therapeutic Potential

The investigation into the direct anticancer properties of this compound is still in its nascent stages, with limited published data available. However, research on structurally related turmerones, such as ar-turmerone and α-turmerone, provides valuable insights into the potential mechanisms by which this compound might exert anticancer effects.

It is crucial to note that the following data pertains to ar-turmerone and α-turmerone and should be considered as indicative rather than direct evidence of this compound's activity.

Quantitative Data Summary (Related Compounds)

Table 3: Cytotoxic Activity of Ar-turmerone and α-Turmerone in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Citation |

| Ar-turmerone | K562 (human chronic myelogenous leukemia) | 20-50 µg/mL | |

| Ar-turmerone | L1210 (murine lymphocytic leukemia) | 20-50 µg/mL | |

| Ar-turmerone | U937 (human histiocytic lymphoma) | 20-50 µg/mL | |

| Ar-turmerone | RBL-2H3 (rat basophilic leukemia) | 20-50 µg/mL | |

| α-Turmerone | HepG2 (human liver cancer) | 11.0 - 41.8 µg/mL | |

| α-Turmerone | MCF-7 (human breast cancer) | 11.0 - 41.8 µg/mL | |

| α-Turmerone | MDA-MB-231 (human breast cancer) | 11.0 - 41.8 µg/mL |

Potential Signaling Pathways (Inferred from Related Compounds)

Studies on ar-turmerone and α-turmerone suggest that their anticancer effects may be mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and ERK1/2 pathways.

References

- 1. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and turmeronol B from Curcuma longa prevent inflammatory mediator production by lipopolysaccharide-stimulated RAW264.7 macrophages, partially via reduced NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Turmeronol A: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turmeronol A, a bisabolane-type sesquiterpenoid derived from the rhizome of Curcuma longa (turmeric), is a key bioactive compound with significant potential in therapeutic applications. Historically, turmeric has been a cornerstone of traditional medicinal systems, including Ayurveda and Traditional Chinese Medicine, valued for its anti-inflammatory and other medicinal properties. This technical guide provides an in-depth analysis of this compound, focusing on its role in traditional practices, its pharmacological activities, and the molecular mechanisms that underpin its effects. We present detailed experimental protocols for the evaluation of its anti-inflammatory properties and summarize the quantitative data on its bioactivity. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic promise.

Introduction: From Traditional Spice to Modern Therapeutic Agent

Curcuma longa, commonly known as turmeric, has been utilized for centuries as a spice, coloring agent, and a vital component of traditional medicine.[1] Its rhizome contains a variety of bioactive compounds, including curcuminoids and essential oils. Among the lesser-known but equally significant components are the turmeronols, particularly this compound. This sesquiterpenoid is found in the dried rhizome of C. longa at a concentration of approximately 200 µg/g.[1]

Traditional medicine systems have long recognized the therapeutic benefits of turmeric for a range of ailments, including inflammatory conditions and digestive issues. Water extracts of turmeric, which contain turmeronols, are noted for their antioxidant and anti-inflammatory effects.[1] Modern scientific investigation has begun to elucidate the specific contributions of compounds like this compound to these observed health benefits, with a particular focus on its potent anti-inflammatory and neuroprotective activities.

Pharmacological Profile of this compound

The primary pharmacological activity of this compound that has been investigated is its anti-inflammatory effect, which has significant implications for neuroprotection.

Anti-inflammatory and Neuroprotective Effects

This compound has been demonstrated to be a potent inhibitor of inflammatory responses in key immune cells of the central nervous system and the periphery. In studies utilizing lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2) and macrophages (RAW264.7), this compound significantly suppressed the production of key inflammatory mediators, including:

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to oxidative stress and inflammation.

-

Prostaglandin E2 (PGE2): A key mediator of inflammation and pain.[2]

-

Pro-inflammatory Cytokines: Including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), which are central to the inflammatory cascade.[1][2]

By mitigating the activation of microglial cells and macrophages, this compound helps to quell the neuroinflammatory processes that are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.

This compound intervenes in this pathway by:

-

Reducing the phosphorylation of the IKK complex. [1]

-

Inhibiting the phosphorylation of the NF-κB p65 subunit. [1]

-

Preventing the nuclear translocation of NF-κB. [1]

This multi-level inhibition effectively shuts down the inflammatory response at a critical control point.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of inflammatory mediators in LPS-stimulated BV-2 microglial cells. Data is extracted from Uchio et al., 2023.[1]

Table 1: Inhibition of Nitric Oxide (NO) Production

| This compound Concentration (µM) | NO Production (% of LPS Control) |

| 5 | ~80% |

| 10 | ~60% |

| 20 | ~40% |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | This compound Concentration (µM) | Cytokine Production (% of LPS Control) |

| TNF-α | 5 | ~75% |

| 10 | ~50% | |

| 20 | ~30% | |

| IL-6 | 5 | ~85% |

| 10 | ~65% | |

| 20 | ~45% | |

| IL-1β | 5 | ~90% |

| 10 | ~70% | |

| 20 | ~50% |

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the investigation of this compound's anti-inflammatory effects.[1]

Cell Culture and Treatment

-

Cell Line: Murine microglial BV-2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into appropriate well plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with serum-free DMEM. Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 500 ng/mL to induce an inflammatory response. Control wells receive either no treatment, this compound alone, or LPS alone.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

Griess Reagent: The Griess reagent system is used to measure the concentration of nitrite (a stable metabolite of NO) in the supernatant.

-

Procedure: An equal volume of the supernatant is mixed with the Griess reagent in a 96-well plate.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Production Assay (ELISA)

-

Sample Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

ELISA Kits: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β are used.

-

Procedure: The assay is performed according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.

-

Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Cytokine concentrations are determined from a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: After 30 minutes of LPS stimulation, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors to obtain whole-cell extracts. Cytoplasmic and nuclear fractions can also be prepared using specialized kits.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IKK and NF-κB p65. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry: The band intensities are quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Conclusion and Future Directions

This compound, a bioactive sesquiterpenoid from Curcuma longa, demonstrates significant anti-inflammatory and neuroprotective potential. Its mechanism of action, centered on the inhibition of the IKK/NF-κB signaling pathway, provides a solid foundation for its therapeutic application in inflammatory and neurodegenerative diseases. The data presented in this guide underscore the dose-dependent efficacy of this compound in mitigating the production of key inflammatory mediators.

Future research should focus on several key areas:

-

In Vivo Studies: While in vitro data is promising, further investigation in animal models of neuroinflammation and other inflammatory conditions is crucial to validate the therapeutic efficacy of this compound.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a drug.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other compounds from turmeric, such as curcumin, could lead to the development of more potent and multi-targeted therapeutic formulations.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to establish the safety and efficacy of this compound in human populations for the treatment of relevant diseases.

The continued exploration of this compound holds great promise for the development of novel, nature-derived therapies for a range of debilitating diseases.

References

- 1. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and turmeronol B from Curcuma longa prevent inflammatory mediator production by lipopolysaccharide-stimulated RAW264.7 macrophages, partially via reduced NF-κB signaling - Food & Function (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Turmeronol A from Turmeric

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turmeronol A, a sesquiterpenoid derived from the rhizomes of Curcuma longa (turmeric), has garnered significant interest within the scientific community for its potential therapeutic properties. Research has highlighted its anti-inflammatory effects, which are mediated, in part, through the inhibition of the NF-κB signaling pathway.[1] This makes this compound a promising candidate for further investigation in the development of novel anti-inflammatory agents.

These application notes provide a comprehensive overview of the isolation and purification of this compound from turmeric, detailing the necessary protocols and expected outcomes. The information is intended to guide researchers in obtaining this bioactive compound for further study.

Data Summary

| Extraction/Purification Step | Product | Starting Material | Typical Yield/Concentration | Reference |

| Soxhlet Extraction | Turmeric Oleoresin | Turmeric Powder | 10-27% (w/w) | [2][3] |

| Supercritical CO2 Extraction | Turmeric Oil | Turmeric Powder | ~7% (w/w) | |

| Hydrodistillation | Essential Oil | Turmeric Powder | 2.1-5.16% (w/w) | [3][4] |

| Component Concentration | --- | --- | --- | --- |

| This compound | - | Dried C. longa Rhizome | ~200 µg/g | [5] |

| Turmeronol B | - | Dried C. longa Rhizome | ~300 µg/g | [5] |

| ar-turmerone, α-turmerone, β-turmerone | - | Turmeric Essential Oil | Major components | [6] |

Experimental Protocols

The isolation of this compound from turmeric is a multi-step process involving extraction to obtain the oleoresin or essential oil, followed by chromatographic purification to isolate the target compound.

Protocol 1: Extraction of Turmeric Oleoresin

This protocol describes a general method for obtaining turmeric oleoresin, which serves as the starting material for the purification of this compound.

Materials:

-

Dried and powdered turmeric (Curcuma longa) rhizomes

-

Ethanol (96%)

-

n-Hexane

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried turmeric powder in 96% ethanol at a 1:10 (w/v) ratio for 72 hours with occasional stirring.

-

Filter the mixture to separate the ethanolic extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain a thick oleoresin.[7]

-

To defat the oleoresin, add n-hexane in a 1:2 (v/v) ratio and stir until homogeneous. This step helps to remove nonpolar lipids.

-

Remove the n-hexane layer. The resulting oleoresin is enriched in polar and semi-polar compounds, including this compound.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines a general approach for the separation of this compound from the crude oleoresin using silica gel column chromatography.

Materials:

-

Turmeric oleoresin

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the turmeric oleoresin in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing the compound with the Rf value corresponding to this compound.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

Note: Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Caption: A flowchart of the this compound isolation process.

Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Mechanism of Action: Inhibition of NF-κB Signaling

This compound and its isomer, Turmeronol B, have been shown to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release of the NF-κB dimer (p65/p50). The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1]

Studies have demonstrated that this compound can inhibit the phosphorylation of IKK, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.[5] This blockade of NF-κB activation leads to a significant reduction in the production of inflammatory mediators, highlighting the potential of this compound as a therapeutic agent for inflammatory conditions.

References

- 1. This compound and turmeronol B from Curcuma longa prevent inflammatory mediator production by lipopolysaccharide-stimulated RAW264.7 macrophages, partially via reduced NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nanobioletters.com [nanobioletters.com]

Application Note: High-Performance Liquid Chromatography for the Quantification of Turmeronol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Turmeronol A using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for this compound is not widely established, this protocol has been developed by adapting established methods for the analysis of related turmerones and other bioactive compounds found in Curcuma longa (turmeric).[1][2][3] This guide includes protocols for sample preparation, chromatographic conditions, and data analysis, designed to be a robust starting point for researchers.

Introduction

This compound is a bioactive sesquiterpenoid found in the rhizome of Curcuma longa.[4][5] Like other turmerones, it is recognized for its potential therapeutic properties, including anti-inflammatory effects.[4][5] Accurate and precise quantification of this compound is essential for quality control of turmeric extracts, standardization of herbal formulations, and for pharmacokinetic and pharmacodynamic studies in drug development.